molecular formula C10H17NO4 B2755024 2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid CAS No. 128121-02-8

2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid

Cat. No.: B2755024
CAS No.: 128121-02-8
M. Wt: 215.249
InChI Key: ISUPVRCFBGKBBI-FNORWQNLSA-N
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Description

“2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid” is an organic compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is used in organic synthesis as a protecting group for amines .


Synthesis Analysis

The synthesis of compounds similar to “this compound” involves the use of the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A synthetic approach to a related compound, racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine, involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .


Chemical Reactions Analysis

The Boc group in “this compound” can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide .

Scientific Research Applications

Synthesis and Analytical Techniques

  • The tert-butyloxycarbonyl (Boc) group, a derivative of 2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid, is widely used in the synthesis of amino acid and peptide derivatives due to its protective characteristics. A quantitative method for cleaving the Boc group from N-blocked amino acids and peptides using perchloric acid in acetic acid has been established, highlighting its utility in synthetic chemistry (Ehrlich-Rogozinski, 1974).

Drug Discovery and Biochemical Research

  • 4-Amino-2-(substituted methyl)-2-butenoic acids, related to this compound, serve as substrates and inhibitors for gamma-aminobutyric acid aminotransferase. This highlights their potential in biochemical studies and drug discovery, providing insights into enzyme active site mapping and inhibitor design (Silverman, Durkee, & Invergo, 1986).

Crystallography and Material Science

  • N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester has been studied for its polymorphic forms, providing valuable information for material science and crystallography. These studies help understand molecular conformations and packing, which are crucial for designing materials with desired properties (Gebreslasie, Jacobsen, & Görbitz, 2011).

Polymer Science

  • Amino acid-based polyacetylenes synthesized from N-(tert-butoxycarbonyl)-l-alanine derivatives, similar to this compound, have been explored for their unique properties. These studies contribute to the development of novel polymers with potential applications in biotechnology and materials science (Gao, Sanda, & Masuda, 2003).

Organic Synthesis

  • The tert-butoxycarbonyl group's chemistry, including this compound, facilitates various synthetic transformations. Its applications in creating complex organic molecules are invaluable for advancing synthetic methodologies and discovering new chemical reactions (Bartoli et al., 2007).

Mechanism of Action

The Boc group acts as a protecting group for amines in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Safety and Hazards

The safety data sheet for a related compound, “4-[(tert-Butoxycarbonylamino)methyl]phenylboronic acid pinacol ester”, indicates that it is harmful if swallowed and causes eye, skin, and respiratory tract irritation .

Future Directions

As the tert-butyloxycarbonyl (Boc) group is widely used in organic synthesis as a protecting group for amines, research into new synthesis methods and applications of compounds containing the Boc group, like “2-Methyl-4-[(tert-butoxycarbonyl)amino]-2-butenoic acid”, is ongoing .

Properties

IUPAC Name

(E)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-7(8(12)13)5-6-11-9(14)15-10(2,3)4/h5H,6H2,1-4H3,(H,11,14)(H,12,13)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUPVRCFBGKBBI-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CNC(=O)OC(C)(C)C)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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